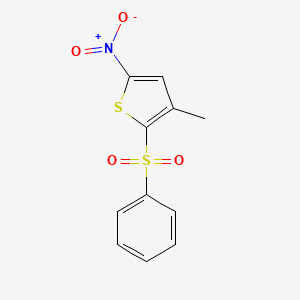
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene is an organic compound that belongs to the class of sulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a thiophene ring, which is further substituted with a methyl group and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene typically involves the sulfonylation of a thiophene derivative. One common method is the reaction of 3-methyl-5-nitrothiophene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Benzenesulfonyl)-3-methyl-5-aminothiophene.
Substitution: Formation of various substituted thiophene derivatives.
Reduction: Formation of 2-(Benzenesulfonyl)-3-methyl-5-aminothiophene.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Similar sulfonyl group but lacks the thiophene ring.
3-Methyl-5-nitrothiophene: Lacks the benzenesulfonyl group.
2-(Benzenesulfonyl)thiophene: Lacks the methyl and nitro groups.
Uniqueness
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene is unique due to the combination of the benzenesulfonyl group with the thiophene ring, along with the presence of both methyl and nitro substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
56856-47-4 |
|---|---|
Molekularformel |
C11H9NO4S2 |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-3-methyl-5-nitrothiophene |
InChI |
InChI=1S/C11H9NO4S2/c1-8-7-10(12(13)14)17-11(8)18(15,16)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
OLFPBKDAOULUPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


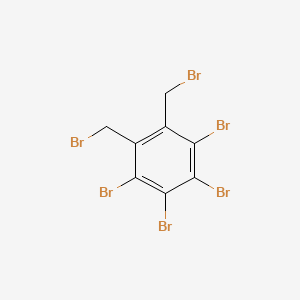
![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)
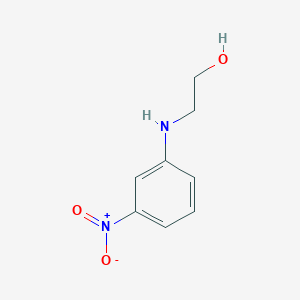

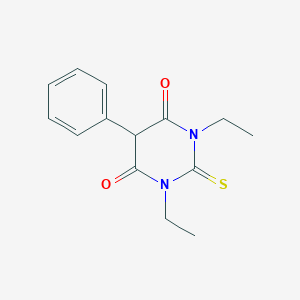
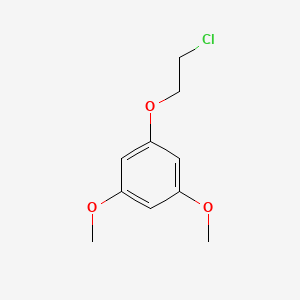
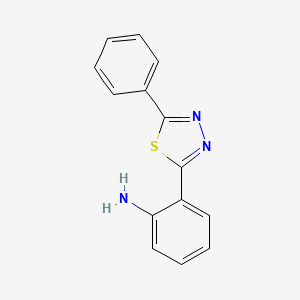
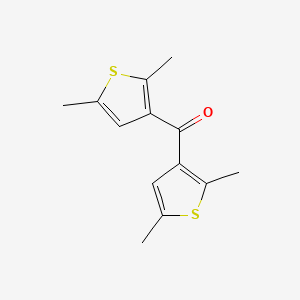
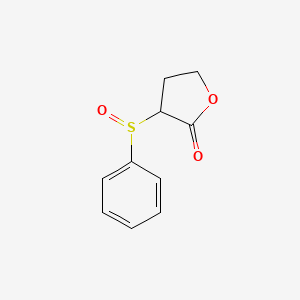

![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
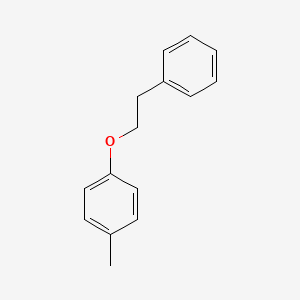

![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
